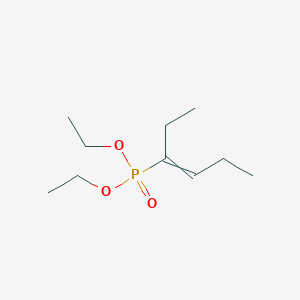![molecular formula C15H27N3O2S B12534374 [3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid CAS No. 870483-89-9](/img/structure/B12534374.png)
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a decylsulfanyl group, a methyl group, and an acetic acid moiety attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Decylsulfanyl Group: The decylsulfanyl group can be introduced via a nucleophilic substitution reaction using a decylthiol and a suitable leaving group on the triazole ring.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a carboxyl group is added to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrotriazoles: From reduction reactions.
Substituted Triazoles: From substitution reactions.
Applications De Recherche Scientifique
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or antifungal properties.
Medicine: As a candidate for drug development due to its potential pharmacological activities.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of [3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The decylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The acetic acid moiety can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Octylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid: Similar structure with an octylsulfanyl group instead of a decylsulfanyl group.
[3-(Hexylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid: Similar structure with a hexylsulfanyl group instead of a decylsulfanyl group.
Uniqueness
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid is unique due to its longer decylsulfanyl chain, which may impart different physicochemical properties compared to its shorter-chain analogs. This can influence its solubility, bioavailability, and interaction with biological targets, making it a distinct compound for various applications.
Propriétés
Numéro CAS |
870483-89-9 |
|---|---|
Formule moléculaire |
C15H27N3O2S |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
2-(3-decylsulfanyl-5-methyl-1,2,4-triazol-1-yl)acetic acid |
InChI |
InChI=1S/C15H27N3O2S/c1-3-4-5-6-7-8-9-10-11-21-15-16-13(2)18(17-15)12-14(19)20/h3-12H2,1-2H3,(H,19,20) |
Clé InChI |
YGSUAKZJDJVQCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC1=NN(C(=N1)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


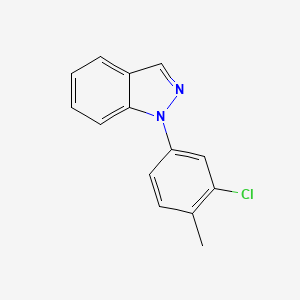
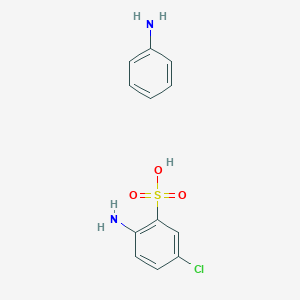
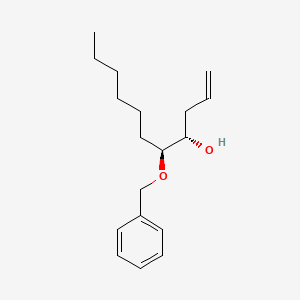
![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
![N-[3-(Methylamino)propyl]-N-phenylformamide](/img/structure/B12534322.png)
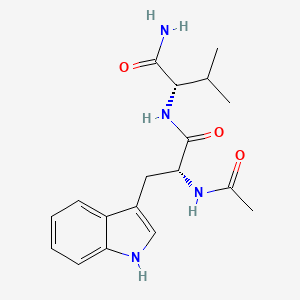
![4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B12534336.png)


![2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12534358.png)

![3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile](/img/structure/B12534365.png)

